1-Chloro-3-methoxybutane

Catalog No.
S14697403
CAS No.
4446-87-1
M.F
C5H11ClO
M. Wt
122.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-3-methoxybutane

CAS Number

4446-87-1

Product Name

1-Chloro-3-methoxybutane

IUPAC Name

1-chloro-3-methoxybutane

Molecular Formula

C5H11ClO

Molecular Weight

122.59 g/mol

InChI

InChI=1S/C5H11ClO/c1-5(7-2)3-4-6/h5H,3-4H2,1-2H3

InChI Key

QEKQJFRPPXTQSM-UHFFFAOYSA-N

Canonical SMILES

CC(CCCl)OC

1-Chloro-3-methoxybutane is an organic compound with the molecular formula C5H11ClOC_5H_{11}ClO and a molecular weight of approximately 122.593 g/mol. It features a chloro group and a methoxy group attached to a butane backbone. The compound is characterized by its clear, colorless liquid state and has a sweet odor reminiscent of chloroform. Its chemical structure can be represented as follows:

InChI InChI 1S C5H11ClO c1 5 7 2 3 4 6 h5H 3 4H2 1 2H3\text{InChI }\text{InChI 1S C5H11ClO c1 5 7 2 3 4 6 h5H 3 4H2 1 2H3}

This compound is primarily utilized in organic synthesis and has garnered attention for its potential applications in various

Typical of alkyl halides, including:

  • Nucleophilic Substitution Reactions: The chloro group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers respectively.
  • Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes. This typically involves the removal of both the chloro group and a hydrogen atom from the adjacent carbon atom.
  • Rearrangement Reactions: Depending on the reaction conditions, 1-chloro-3-methoxybutane may also undergo rearrangements to yield different structural isomers.

The synthesis of 1-chloro-3-methoxybutane typically involves the following method:

  • Starting Materials: The synthesis often begins with 1,3-bromochloropropane as a precursor.
  • Phase Transfer Catalysis: A phase transfer catalyst such as tetrabutylammonium bromide is used to facilitate the reaction between sodium methoxide and the brominated precursor.
  • Reaction Conditions: The reaction is carried out at controlled temperatures (20–110 °C) with subsequent heat preservation (50–80 °C) to maximize yield.
  • Purification: After completion, the product mixture is filtered to remove by-products (e.g., sodium bromide), washed, dried, and rectified to obtain pure 1-chloro-3-methoxybutane with yields often exceeding 90% .

1-Chloro-3-methoxybutane finds applications in several areas:

  • Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potentially useful in drug development due to its reactive functional groups.
  • Chemical Research: Employed in laboratories for various synthetic pathways and reaction mechanisms.

Several compounds share structural similarities with 1-chloro-3-methoxybutane. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
1-Chloro-3-methylbutaneC5H11ClC_5H_{11}ClLacks methoxy group; primarily used in industrial applications.
1-Chloro-4-methoxybutaneC5H11ClOC_5H_{11}ClOMethoxy group positioned differently; potential applications in pharmaceuticals.
1-Bromo-3-methoxybutaneC5H11BrOC_5H_{11}BrOContains bromine instead of chlorine; different reactivity profile.
2-Chloro-2-methylpropaneC5H11ClC_5H_{11}ClBranched structure leading to different physical properties.

These comparisons illustrate how variations in functional groups and molecular structure can affect reactivity and application potential in chemical synthesis and industry.

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

122.0498427 g/mol

Monoisotopic Mass

122.0498427 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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